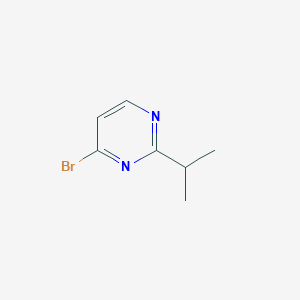

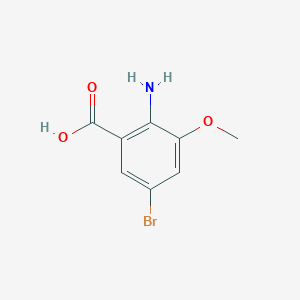

4-Bromo-2-isopropylpyrimidine

Vue d'ensemble

Description

Synthesis Analysis

A novel series of 5-bromo-pyrimidine derivatives were synthesized through multi-step reactions starting from 5-bromo-2,4-dichloro pyrimidine . The newly synthesized compounds were characterized using elemental analysis and spectral data .Molecular Structure Analysis

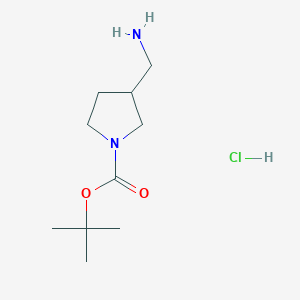

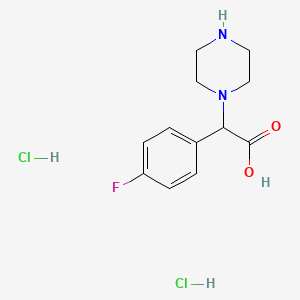

The molecular formula of 4-Bromo-2-isopropylpyrimidine is C7H9BrN2 . The average mass is 201.064 Da and the monoisotopic mass is 199.994904 Da .Chemical Reactions Analysis

Pyrimidine compounds continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications . The structural pathways of these compounds as well as some of their interactions and applications have been discussed .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-2-isopropylpyrimidine include its molecular weight of 216.08, and it is a liquid at room temperature .Applications De Recherche Scientifique

1. Synthesis and Reactivity Studies

4-Bromo-2-isopropylpyrimidine and its derivatives have been a focus in the synthesis and study of pyrimidine reactions. Brown and Waring (1978) described the synthesis of various derivatives and explored their solvolysis rates and mass spectra. This research provides foundational understanding of the reactivities and properties of these compounds (Brown & Waring, 1978).

2. Antiviral Activity

The potential for antiviral activity of certain pyrimidine derivatives was investigated by Hocková et al. (2003). They synthesized various 2,4-diaminopyrimidine derivatives and evaluated their effects against retroviruses, demonstrating significant inhibitory activity in some cases (Hocková et al., 2003).

3. Cancer Research

In cancer research, derivatives of 4-Bromo-2-isopropylpyrimidine have been used. Radi et al. (2013) discussed how these derivatives, particularly the 4-bromo variant, showed activity against Bcr-Abl T315I mutant cells, indicating their potential in targeted cancer therapies (Radi et al., 2013).

4. DNA Synthesis Tracking

Cavanagh et al. (2011) explored the use of bromo-substituted pyrimidine analogues, like 5-bromo-2-deoxyuridine, in tagging DNA for synthesis tracking. This has broad applications in cell biology and understanding DNA replication mechanisms (Cavanagh et al., 2011).

Mécanisme D'action

Safety and Hazards

Orientations Futures

While specific future directions for 4-Bromo-2-isopropylpyrimidine were not found, it’s worth noting that pyrimidine derivatives continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications . This suggests that there may be ongoing research into new applications and potential uses for compounds like 4-Bromo-2-isopropylpyrimidine.

Propriétés

IUPAC Name |

4-bromo-2-propan-2-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-5(2)7-9-4-3-6(8)10-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UURNJSATOHGCRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=CC(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-isopropylpyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![alpha-[[[(2-Furanylcarbonyl)amino]carbonyl]amino]benzeneacetic acid](/img/structure/B1371645.png)

![4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline dihydrochloride](/img/structure/B1371646.png)

![7-Amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid hydrochloride](/img/structure/B1371647.png)